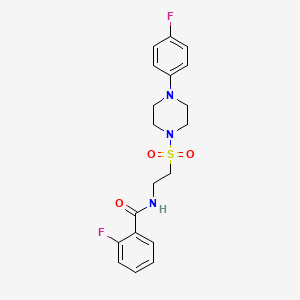

2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-15-5-7-16(8-6-15)23-10-12-24(13-11-23)28(26,27)14-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTOPWGGCCMVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor.

Biological Activity

2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known by its chemical identifiers and synonyms, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its pharmacological properties. The molecular formula is , indicating the presence of fluorine atoms that may enhance the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Enzyme Inhibition : Many piperazine derivatives have been noted for their ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Binding : The structural components allow for potential binding to neurotransmitter receptors, influencing neurological pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that similar compounds showed potent antiproliferative effects against HepG2 liver cancer cells, with IC50 values indicating significant cell growth inhibition. This suggests that this compound may also exhibit similar anticancer properties due to its structural analogies with effective compounds .

- Neurological Implications : Research into piperazine derivatives has shown potential for treating neurological disorders by modulating neurotransmitter systems. The compound's ability to interact with serotonin receptors could provide therapeutic avenues in treating anxiety or depression-related disorders .

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class may have antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide with structurally related compounds from the evidence:

Structural and Functional Insights:

Core Modifications: The target compound uses a simple benzamide core, whereas analogs like the benzothiazole derivative () incorporate heterocyclic systems for enhanced π-π stacking or intercalation . The furan-containing analog () replaces the sulfonylethyl group with a furan-2-yl substituent, reducing molecular weight (423.5 vs.

Substituent Effects :

- Fluorine placement (2- vs. 4-position on benzamide) alters steric and electronic profiles. For example, the 4-fluorophenyl group in the piperazine ring (common to all compounds) likely enhances binding to hydrophobic pockets in target proteins .

- The butyrylpiperazine in introduces an acylated amine, which may prolong half-life by resisting enzymatic degradation .

Pharmacological Implications: Sulfonamide/sulfonyl groups (target compound, ) improve solubility and hydrogen-bonding capacity, critical for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.